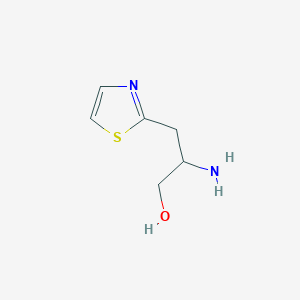
2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with chlorine and iodine atoms, an amino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like acetonitrile and catalysts such as N,N-dimethylaniline .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyrimidine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Biological Studies: The compound can be employed in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Materials Science: It can be used in the design of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-((2-Chloro-5-iodopyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the benzenesulfonamide moiety. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClIN4O2S |
|---|---|
Molecular Weight |
438.67 g/mol |
IUPAC Name |
2-[(2-chloro-5-iodopyrimidin-4-yl)amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H12ClIN4O2S/c1-18(2)21(19,20)10-6-4-3-5-9(10)16-11-8(14)7-15-12(13)17-11/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
ZCBNFEIVTQYMLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
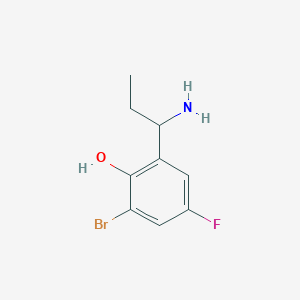
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
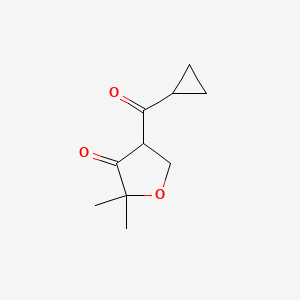



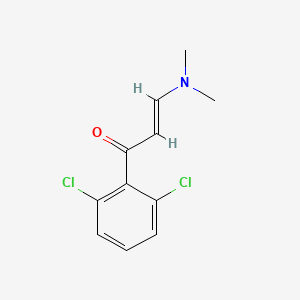
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)

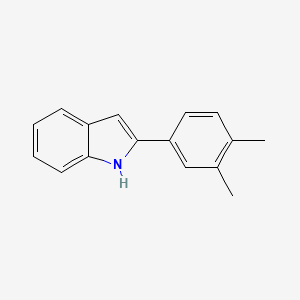
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
